REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](C=O)[C:5]([Cl:10])=[CH:4][N:3]=1.[CH:11](OC)([O:14][CH3:15])[O:12][CH3:13]>CO.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([CH:11]([O:14][CH3:15])[O:12][CH3:13])[C:5]([Cl:10])=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
43.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C(=C1)C=O)Cl
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Name
|
|
Quantity
|
65.3 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
800 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
This reaction mixture was then heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
this mixture was washed with aq. 10% K2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Drying under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C(=C1)C(OC)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.7 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |